molecular formula C14H13BrFN3 B12266222 N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine

N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine

Cat. No.: B12266222
M. Wt: 322.18 g/mol
InChI Key: HNNTUJPKPPAENW-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C14H13BrFN3

Molecular Weight

322.18 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C14H13BrFN3/c15-11-5-1-9(2-6-11)7-17-14-12(16)13(10-3-4-10)18-8-19-14/h1-2,5-6,8,10H,3-4,7H2,(H,17,18,19)

InChI Key

HNNTUJPKPPAENW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NC=N2)NCC3=CC=C(C=C3)Br)F

Origin of Product

United States

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